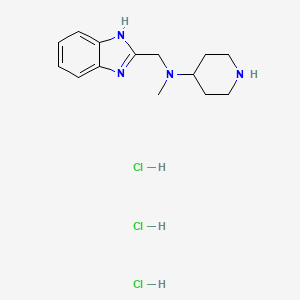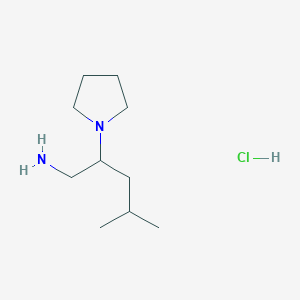
4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine hydrochloride
概要
説明
4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine hydrochloride is a synthetic compound known for its stimulant properties. It is structurally related to other synthetic cathinones and has been studied for its potential effects on the central nervous system. This compound is often used in scientific research to understand its pharmacological and toxicological properties.
作用機序
Target of Action
The primary target of 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine hydrochloride, also known as α-PiHP, is the dopamine transporter . This compound acts as a norepinephrine-dopamine reuptake inhibitor .
Mode of Action
This compound interacts with its targets by inhibiting the reuptake of dopamine and norepinephrine . This results in an increased concentration of these neurotransmitters in the synaptic cleft, leading to prolonged neurotransmission .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving dopamine and norepinephrine . The downstream effects include enhanced neurotransmission, which can lead to various physiological and psychological effects .
Pharmacokinetics
Like other synthetic cathinones, it is likely to be absorbed, distributed, metabolized, and excreted by the body . These properties can impact the bioavailability of the compound, influencing its potency and duration of action .
Result of Action
The molecular and cellular effects of this compound’s action include increased neurotransmission due to the inhibition of dopamine and norepinephrine reuptake . This can result in stimulant effects, potentially leading to compulsive redosing, addiction, anxiety, paranoia, and psychosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect its stability and how it interacts with its targets .
生化学分析
Biochemical Properties
4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine hydrochloride plays a significant role in biochemical reactions, particularly as a norepinephrine-dopamine reuptake inhibitor. This compound interacts with various enzymes and proteins, including the dopamine transporter (DAT) and norepinephrine transporter (NET). By inhibiting these transporters, this compound increases the levels of dopamine and norepinephrine in the synaptic cleft, leading to enhanced neurotransmission .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of dopamine and norepinephrine reuptake results in increased intracellular concentrations of these neurotransmitters, which can affect various cellular processes. For instance, elevated dopamine levels can enhance cell signaling pathways related to reward and motivation, while increased norepinephrine levels can impact stress response and alertness .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through binding interactions with the dopamine and norepinephrine transporters. By binding to these transporters, the compound inhibits their function, preventing the reuptake of dopamine and norepinephrine into presynaptic neurons. This inhibition leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling effects. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its degradation can lead to the formation of metabolites with different biochemical properties. Long-term exposure to this compound in vitro and in vivo can result in sustained alterations in neurotransmitter levels and cellular signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance locomotor activity and cognitive function by increasing dopamine and norepinephrine levels. At high doses, it can lead to toxic effects, including hyperactivity, anxiety, and neurotoxicity. Threshold effects have been observed, where a specific dosage range produces maximal stimulant effects without causing significant adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms. The compound undergoes oxidative deamination, N-demethylation, and hydroxylation, resulting in the formation of various metabolites. These metabolic processes can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, it is distributed to various organelles, including the mitochondria and endoplasmic reticulum, where it can influence cellular metabolism and signaling pathways .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments within the cell through targeting signals and post-translational modifications. For instance, it may be localized to the synaptic vesicles in neurons, where it can modulate neurotransmitter release. Additionally, its presence in the mitochondria can impact cellular energy production and metabolic processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine hydrochloride typically involves the reaction of 4-methyl-2-pentanone with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain, likely due to its classification and potential for misuse. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions and purification processes to achieve high yields and purity.
化学反応の分析
Types of Reactions
4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or other substituents can be replaced by different groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce secondary or tertiary amines.
科学的研究の応用
4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used to study the reactivity and stability of synthetic cathinones.
Biology: Researchers investigate its effects on cellular processes and neurotransmitter systems.
Medicine: The compound is studied for its potential therapeutic applications and toxicological effects.
類似化合物との比較
Similar Compounds
Structurally similar compounds include:
- Alpha-pyrrolidinopentiophenone (alpha-PVP)
- Alpha-pyrrolidinobutiophenone (alpha-PBP)
- Alpha-pyrrolidinohexanophenone (alpha-PHP)
Uniqueness
4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine hydrochloride is unique due to its specific substitution pattern, which influences its pharmacological profile. Compared to similar compounds, it may exhibit different potency, duration of action, and side effect profiles .
特性
IUPAC Name |
4-methyl-2-pyrrolidin-1-ylpentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.ClH/c1-9(2)7-10(8-11)12-5-3-4-6-12;/h9-10H,3-8,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZYKOMBVUQING-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN)N1CCCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methyl-1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazine-6-carbaldehyde](/img/structure/B1421848.png)
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B1421850.png)
![2-[4-(2-Methylpropoxy)phenyl]propan-2-amine hydrochloride](/img/structure/B1421853.png)
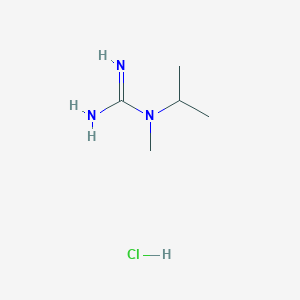
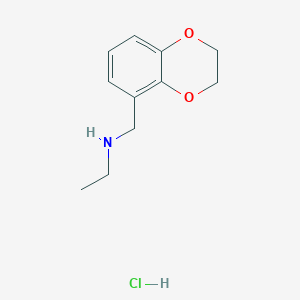
amine dihydrochloride](/img/structure/B1421856.png)
![2-Chlorooxazolo[5,4-c]pyridine hydrochloride](/img/structure/B1421860.png)
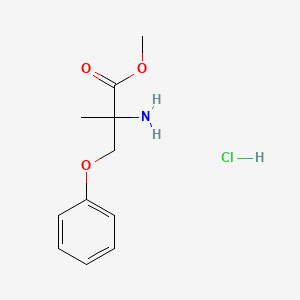
![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1421863.png)
![2-[2-(2-Methylpiperidin-1-yl)ethoxy]benzoic acid hydrochloride](/img/structure/B1421864.png)
![5-Chlorofuro[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1421865.png)
![3-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B1421866.png)
amine dihydrochloride](/img/structure/B1421867.png)
